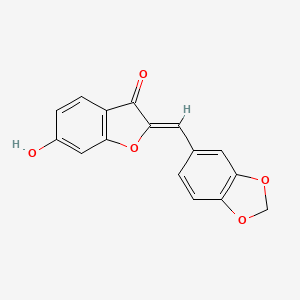

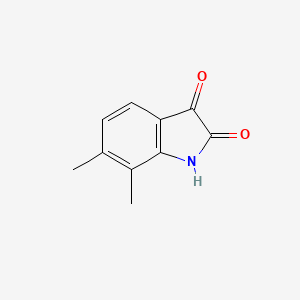

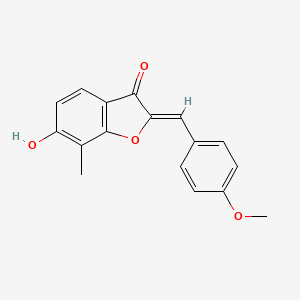

![molecular formula C15H19N3O B1301202 3-Oxo-3-[4-(2-phenylethyl)piperazin-1-yl]propanenitrile CAS No. 717858-21-4](/img/structure/B1301202.png)

3-Oxo-3-[4-(2-phenylethyl)piperazin-1-yl]propanenitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "3-Oxo-3-[4-(2-phenylethyl)piperazin-1-yl]propanenitrile" is not directly mentioned in the provided papers. However, the papers do discuss various piperazine derivatives and their synthesis, which can provide insights into the general class of compounds to which the compound belongs. Piperazine derivatives are known for their diverse pharmacological properties and are often used in medicinal chemistry for drug development .

Synthesis Analysis

The synthesis of piperazine derivatives varies depending on the desired functional groups attached to the piperazine ring. For instance, the synthesis of 3-(4-hydroxy-3-methoxy-phenyl)-1-piperazin-1-yl-propenone hydrochloride involves acetylation protection of ferulic acid, followed by reaction with piperazine and deacetylation to obtain the target product . Similarly, the synthesis of spiro[oxolane-2,2′-piperazine]-3′,6′-diones is achieved by treating a precursor compound with N-bromosuccinimide (NBS) in chloroform or water . These methods highlight the versatility of piperazine chemistry and the various routes available for synthesizing piperazine-based compounds.

Molecular Structure Analysis

The molecular structure of piperazine derivatives is often confirmed using techniques such as X-ray crystallography, nuclear magnetic resonance (NMR), and mass spectrometry. For example, the crystal structure studies of novel oxadiazolyl-piperazine derivatives revealed that the piperazine ring adopts a chair conformation, and the compounds exhibit intermolecular hydrogen bonds contributing to crystal packing . Similarly, the structure of 4-[2-hydroxy-3-(4-phenyl-piperazin-1-yl)-propoxy]-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione was confirmed by elemental analysis, NMR, mass spectra, and X-ray crystallography .

Chemical Reactions Analysis

Piperazine derivatives can undergo various chemical reactions, including reactions with NBS, acetylation, deacetylation, and aminolysis. The reaction with NBS can lead to the formation of spiro compounds with different substituents . The aminolysis reaction is used in the synthesis of enantiomers of certain piperazine derivatives, as demonstrated by the hydrolytic kinetic resolution using salenCo(III)OAc complexes .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives are influenced by their molecular structure. The presence of different substituents can affect properties such as solubility, melting point, and reactivity. For example, the intermolecular hydrogen bonds observed in the crystal structures of oxadiazolyl-piperazine derivatives can affect the compound's stability and solubility . The flame retardant properties of certain piperazine derivatives are also notable, as seen in the synthesis of 1,4-di(5,5-bismethyl-1,3-oxy-2-phosphacyclohexyl-phosphacyl) piperazine .

Wissenschaftliche Forschungsanwendungen

Piperazine Derivatives in Anti-mycobacterial Research

Piperazine and its derivatives have been recognized for their potential in anti-mycobacterial applications. A review highlighted the significant role of piperazine as a core structure in developing anti-tuberculosis molecules, especially against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This review elaborates on the design, rationale, and structure-activity relationship (SAR) of potent piperazine-based anti-TB molecules, providing insights for medicinal chemists in developing safer, selective, and cost-effective anti-mycobacterial agents (Girase et al., 2020).

Therapeutic Uses of Piperazine Derivatives

Piperazine derivatives are found in various therapeutic drugs, showcasing a wide range of pharmacological activities. A patent review from 2010 onwards describes the molecular designs of piperazine entities that furnish CNS agents, anticancer, cardio-protective agents, antiviral, anti-tuberculosis, anti-inflammatory, antidiabetic, and antihistamine profiles. This article aims to provide insights into piperazine-based molecular fragments, assisting drug discoverers in designing molecules for various diseases (Rathi et al., 2016).

Piperazine-Based Nanofiltration Membranes

In the field of environmental technology, piperazine-based nanofiltration (NF) membranes have emerged as a significant innovation. These membranes feature a crumpled polyamide layer derived from piperazine, showing potential for dramatic improvements in water purification and wastewater treatment applications due to enhanced separation performance. The formation of these crumpled morphologies and their impact on water and solute transport are crucial for achieving high water permeance, selectivity, and antifouling performance, highlighting their environmental applications (Shao et al., 2022).

Eigenschaften

IUPAC Name |

3-oxo-3-[4-(2-phenylethyl)piperazin-1-yl]propanenitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O/c16-8-6-15(19)18-12-10-17(11-13-18)9-7-14-4-2-1-3-5-14/h1-5H,6-7,9-13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVYHSIFSHFARTL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCC2=CC=CC=C2)C(=O)CC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

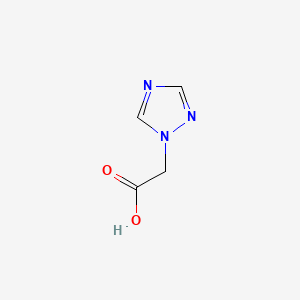

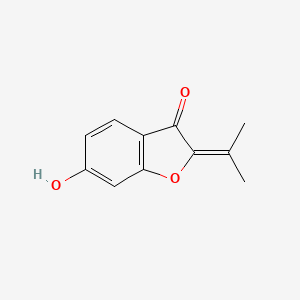

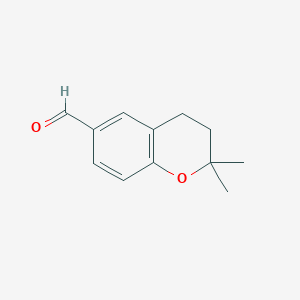

![Ethyl 7-methyl-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1301120.png)

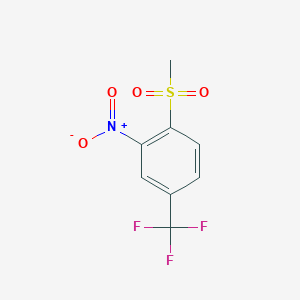

![5-Oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid](/img/structure/B1301136.png)